molecular formula C8H6FN3O B13317651 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol

3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol

Cat. No.: B13317651
M. Wt: 179.15 g/mol
InChI Key: FVJIFQBBPAYZEW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol is a chemical compound characterized by the presence of a fluorine atom, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol typically involves the introduction of a fluorine atom and a triazole ring onto a phenol backbone. One common method involves the reaction of 3-fluorophenol with 4H-1,2,4-triazole under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the fluorine atom may result in various substituted phenol derivatives .

Scientific Research Applications

3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol is unique due to its specific combination of a fluorine atom, a triazole ring, and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

3-fluoro-4-(1,2,4-triazol-4-yl)phenol

InChI

InChI=1S/C8H6FN3O/c9-7-3-6(13)1-2-8(7)12-4-10-11-5-12/h1-5,13H

InChI Key

FVJIFQBBPAYZEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)N2C=NN=C2

Origin of Product

United States

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